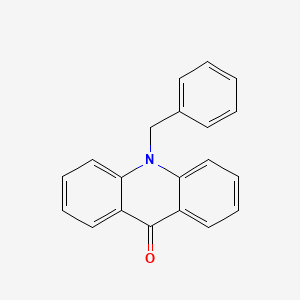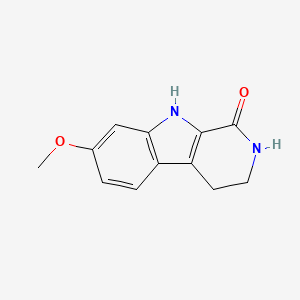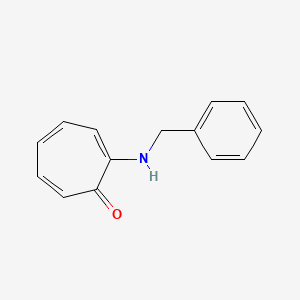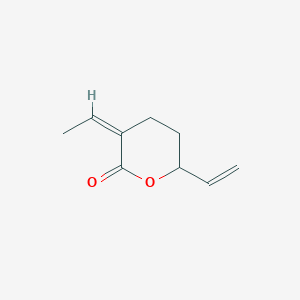![molecular formula C18H16Si B14172680 Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane CAS No. 922501-49-3](/img/structure/B14172680.png)
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C16H16Si It is characterized by the presence of ethynyl and phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(phenylethynyl)benzene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.
Substitution: The ethynyl and phenylethynyl groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides); reactions often require catalysts or initiators.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: New organosilicon compounds with different functional groups
Scientific Research Applications
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to form stable silicon-carbon bonds.
Organic Synthesis: Employed in the synthesis of complex organic molecules, serving as a building block for various chemical transformations.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive materials.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of electronic components.
Mechanism of Action
The mechanism of action of Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and phenylethynyl groups. These groups can undergo addition, substitution, and polymerization reactions, allowing the compound to interact with different molecular targets and pathways. The silicon atom provides stability to the compound, making it suitable for use in harsh chemical environments.
Comparison with Similar Compounds
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom instead of two methyl and one phenylethynyl group.
Dimethyl(phenylethynyl)silane: Lacks the additional phenylethynyl group, making it less versatile in certain chemical reactions.
Trimethyl(phenylethynyl)silane: Contains three methyl groups, providing different steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of ethynyl and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
922501-49-3 |
|---|---|
Molecular Formula |
C18H16Si |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethynyl-dimethyl-[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C18H16Si/c1-4-19(2,3)18-13-9-8-12-17(18)15-14-16-10-6-5-7-11-16/h1,5-13H,2-3H3 |
InChI Key |
JGWJEHLLDHJDML-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)


![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)

![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
